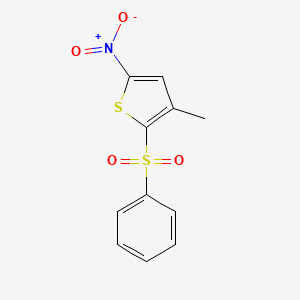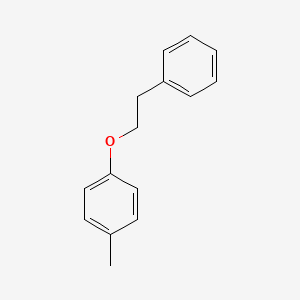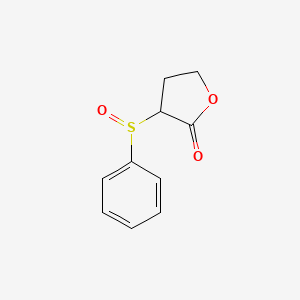
2(3H)-Furanone, dihydro-3-(phenylsulfinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, dihydro-3-(phenylsulfinyl)- is a heterocyclic organic compound featuring a furanone ring with a phenylsulfinyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-(phenylsulfinyl)- typically involves the reaction of a furanone derivative with a phenylsulfinyl reagent. One common method includes the use of phenylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial synthesis more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, dihydro-3-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The furanone ring can undergo nucleophilic substitution reactions, where the phenylsulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted furanone derivatives.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, dihydro-3-(phenylsulfinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, dihydro-3-(phenylsulfinyl)- involves its interaction with specific molecular targets and pathways. The phenylsulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
2,3-Dihydro-3-hydroxyanthranilic acid: Involved in the biosynthesis of phenazine compounds.
2,3-Dihydro-3-phenyl-2H-1,3-benzoxazine: Used in the production of polybenzoxazine resins.
Uniqueness
2(3H)-Furanone, dihydro-3-(phenylsulfinyl)- is unique due to its specific structural features and the presence of the phenylsulfinyl group. This group imparts distinct chemical reactivity and biological activity, making the compound valuable for various applications.
Propiedades
Número CAS |
54144-98-8 |
|---|---|
Fórmula molecular |
C10H10O3S |
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
3-(benzenesulfinyl)oxolan-2-one |
InChI |
InChI=1S/C10H10O3S/c11-10-9(6-7-13-10)14(12)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
UQNWZGLQPUGWDK-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C1S(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B14634914.png)
![8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634928.png)
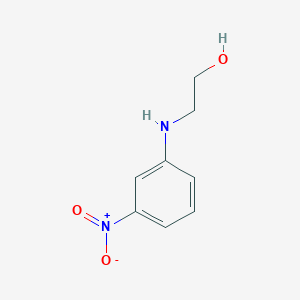
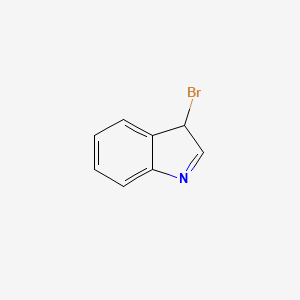

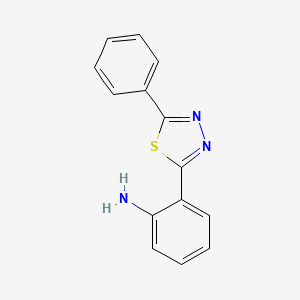

methanolate](/img/structure/B14634992.png)
